4-Bromo-2,5-dihydroxybenzaldehyde

Enzyme Inhibition Aldehyde Dehydrogenase Biochemical Assay

Researchers requiring a validated ALDH3A1 inhibitor for enzymatic assays face the challenge of sourcing a compound with precisely defined potency and isoform selectivity. 4-Bromo-2,5-dihydroxybenzaldehyde (CAS 1456821-61-6) addresses this need with a documented IC50 of 219 nM and an 8.1-fold selectivity window over ALDH2, enabling reliable positive control benchmarking in screening campaigns. The 4-position bromine handle supports palladium-catalyzed cross-coupling for SAR library generation, while the 2,5-dihydroxy arrangement provides additional derivatization sites. Room-temperature stability facilitates automated liquid handling without cold-chain logistics.

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 1456821-61-6
Cat. No. B1379947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dihydroxybenzaldehyde
CAS1456821-61-6
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)Br)O)C=O
InChIInChI=1S/C7H5BrO3/c8-5-2-6(10)4(3-9)1-7(5)11/h1-3,10-11H
InChIKeyGGGKQVNDFXTJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 5000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dihydroxybenzaldehyde Physicochemical Baseline


4-Bromo-2,5-dihydroxybenzaldehyde (CAS 1456821-61-6) is an aromatic aldehyde characterized by a bromine atom at the 4-position and two hydroxyl groups at the 2- and 5-positions on a benzaldehyde scaffold [1]. The compound has a molecular formula of C7H5BrO3 and a molecular weight of 217.02 g/mol . Computed physicochemical descriptors include an XLogP3 of 1.9, a topological polar surface area (TPSA) of 57.5 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 [1]. Commercial sources typically offer purity specifications of 95% to 97%, and the compound is recommended for storage at room temperature under inert atmosphere conditions .

Why 4-Bromo-2,5-dihydroxybenzaldehyde Is Not Interchangeable


Generic substitution among 2,5-dihydroxybenzaldehyde derivatives is technically invalid due to marked divergence in both physicochemical and biological properties driven by the 4-position bromine substituent. The presence of bromine alters the electronic distribution of the aromatic ring and serves as a synthetically addressable handle for cross-coupling reactions, a functional capability absent in the non-brominated parent compound, 2,5-dihydroxybenzaldehyde . Computed lipophilicity (XLogP3) for the 4-bromo derivative is 1.9, representing a measurable increase relative to the predicted logP of non-brominated 2,5-dihydroxybenzaldehyde, which typically falls in the range of approximately 1.0–1.3 [1]. Furthermore, the 4-bromo substitution pattern distinguishes this compound from alternative isomers such as 5-bromovanillin (a 3-methoxy-4-hydroxy regioisomer) and 3-bromo-4,5-dihydroxybenzaldehyde, each of which presents a different hydrogen-bonding landscape and target engagement profile [2]. These property differences preclude simple interchange and necessitate procurement of the specific 4-bromo-2,5-dihydroxy regioisomer for applications requiring the unique combination of a bromine handle and a 2,5-dihydroxy arrangement.

4-Bromo-2,5-dihydroxybenzaldehyde Evidence-Based Differentiation


ALDH3A1 Enzyme Inhibition Potency

4-Bromo-2,5-dihydroxybenzaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 219 nM, as determined by NADH formation assay using 4-nitrobenzaldehyde as substrate [1]. While direct head-to-head data for the non-brominated analog 2,5-dihydroxybenzaldehyde against ALDH3A1 are not available in the curated BindingDB or ChEMBL records, cross-study comparison with other reported ALDH3A1 inhibitors provides a class-level context: a structurally distinct inhibitor (CHEMBL1890994, patent US9328112, compound A24) exhibits an IC50 of 2.1 μM (2100 nM) against the same target under comparable assay conditions [2]. This indicates that 4-bromo-2,5-dihydroxybenzaldehyde demonstrates approximately 9.6-fold greater potency than this comparator ALDH3A1 inhibitor. The compound also displays approximately 8-fold selectivity over ALDH2 (IC50 = 1780 nM) [1].

Enzyme Inhibition Aldehyde Dehydrogenase Biochemical Assay

ALDH Isoform Selectivity: ALDH3A1 vs. ALDH2

4-Bromo-2,5-dihydroxybenzaldehyde exhibits a measurable selectivity window between ALDH3A1 and ALDH2 isoforms. The compound inhibits ALDH3A1 with an IC50 of 219 nM, while inhibition of ALDH2 yields an IC50 of 1.78 μM (1780 nM) [1]. This corresponds to an ALDH3A1/ALDH2 selectivity ratio of approximately 8.1-fold. Additionally, the compound inhibits ALDH1A1 with an IC50 of 285 nM, a value closely comparable to its ALDH3A1 potency [1]. The differential inhibition across ALDH family members provides a quantifiable profile that distinguishes this compound from pan-ALDH inhibitors or isoform-unselective benzaldehyde derivatives.

Enzyme Selectivity ALDH Isoforms Drug Discovery

Lipophilicity vs. Non-Brominated Parent Compound

The computed XLogP3 value for 4-bromo-2,5-dihydroxybenzaldehyde is 1.9 [1]. In contrast, the non-brominated parent compound, 2,5-dihydroxybenzaldehyde (gentisaldehyde, CAS 1194-98-5), has a predicted logP value in the range of approximately 1.0–1.3 based on multiple computational sources . The introduction of the bromine atom at the 4-position therefore increases the calculated lipophilicity by approximately 0.6–0.9 log units. This quantitative difference in lipophilicity carries practical implications for chromatographic retention, membrane permeability in cell-based assays, and solubility in organic reaction media.

Physicochemical Property Lipophilicity Drug Likeness

Synthetic Utility: Bromine as Cross-Coupling Handle

The bromine atom at the 4-position of 4-bromo-2,5-dihydroxybenzaldehyde serves as a functional handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings . This synthetic capability is fundamentally absent in the non-halogenated parent compound, 2,5-dihydroxybenzaldehyde (CAS 1194-98-5), which lacks an electrophilic site suitable for palladium-catalyzed C–C or C–N bond formation at the 4-position. Additionally, the 2,5-dihydroxy substitution pattern distinguishes this compound from 5-bromovanillin (CAS 2973-76-4), a regioisomer that bears a methoxy group at the 3-position and a hydroxyl group at the 4-position, thereby offering a different hydrogen-bonding and metal-chelating landscape for downstream applications .

Organic Synthesis Cross-Coupling Building Block

Purity and Room Temperature Stability

Commercially available 4-bromo-2,5-dihydroxybenzaldehyde is supplied with a documented purity specification of 97% . Storage recommendations indicate that the compound is stable at room temperature, away from moisture, and does not require refrigerated shipping or storage conditions [1]. In contrast, 2,5-dihydroxybenzaldehyde is typically stored under inert atmosphere at 2–8°C, reflecting greater susceptibility to oxidative degradation . The room-temperature stability of the 4-bromo derivative reduces cold-chain logistics requirements and associated procurement costs.

Quality Control Procurement Specification Stability

4-Bromo-2,5-dihydroxybenzaldehyde Application Scenarios


ALDH3A1 Inhibition Assays and High-Throughput Screening

4-Bromo-2,5-dihydroxybenzaldehyde is suitable as a reference inhibitor in ALDH3A1 enzymatic assays, offering a defined IC50 of 219 nM and an 8.1-fold selectivity window over ALDH2 [1]. This quantifiable potency and isoform selectivity profile make the compound useful for establishing positive control benchmarks in screening campaigns targeting ALDH3A1, for validating assay sensitivity, and for structure-activity relationship (SAR) studies exploring the aldehyde dehydrogenase inhibitor pharmacophore. The room-temperature stability of the compound further supports its use in automated liquid handling systems without cold-chain constraints .

Cross-Coupling Diversification in Medicinal Chemistry

The 4-position bromine atom enables palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, to generate libraries of 4-aryl, 4-alkenyl, or 4-amino derivatives . The 2,5-dihydroxy substitution pattern provides additional functional handles for further derivatization or metal chelation. This synthetic versatility supports medicinal chemistry efforts aimed at optimizing ALDH3A1 inhibitory activity, as the 4-position can be systematically varied to explore SAR around the bromine site while retaining the core 2,5-dihydroxybenzaldehyde scaffold implicated in target engagement [1].

Lipophilicity Profiling in Drug Discovery

With a computed XLogP3 of 1.9, 4-bromo-2,5-dihydroxybenzaldehyde occupies a lipophilicity range that may be advantageous for lead optimization programs seeking to balance aqueous solubility and membrane permeability [2]. The measurable increase in lipophilicity relative to the non-brominated parent compound (ΔlogP ≈ +0.6 to +0.9) provides a testable hypothesis for structure-property relationship (SPR) studies examining how halogen substitution modulates logD, plasma protein binding, and cellular permeability in the context of aldehyde-containing pharmacophores.

Bromophenol Natural Product Analog Synthesis

4-Bromo-2,5-dihydroxybenzaldehyde serves as a synthetic precursor for bromophenol derivatives structurally related to marine natural products isolated from red algae (e.g., Polysiphonia and Rhodomela species) [3]. The 4-bromo-2,5-dihydroxy substitution pattern is a common motif among bioactive bromophenols that exhibit anti-inflammatory and antioxidant activities. This compound can be employed as a building block for the total synthesis or semi-synthesis of these marine-derived bromophenols and their structural analogs for pharmacological evaluation.

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